4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chloro group and a carboxamide group, along with a dimethoxyphenyl moiety. Its molecular formula is C12H12ClN3O3, and it has a molecular weight of approximately 281.7 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,5-dimethoxyaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2,5-dimethoxyphenyl)benzenesulfonamide
- 4-chloro-N-(2,5-dimethoxyphenyl)-2-methoxybenzamide
Uniqueness
4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C12H12ClN3O3 |
---|---|
Molecular Weight |
281.69 g/mol |
IUPAC Name |
4-chloro-N-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H12ClN3O3/c1-18-7-3-4-10(19-2)9(5-7)15-12(17)11-8(13)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,17) |
InChI Key |
DMGGBIAPDUFKOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C=NN2)Cl |
Origin of Product |
United States |
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